Bienvenue dans la boutique en ligne BenchChem!

(+/-)-Corydine

Mu-opioid receptor Biased agonism G protein signaling

(+/−)-Corydine is a naturally occurring aporphine alkaloid belonging to the isoquinoline class, isolated from species across the Corydalis, Croton, Stephania, Chelidonium, and Tinospora genera. It is characterized by a tetracyclic dibenzo[de,g]quinoline scaffold bearing one free phenolic hydroxyl at C-1 and three methoxy substituents at C-2, C-10, and C-11, with a molecular formula of C₂₀H₂₃NO₄ and a molecular weight of 341.40 g/mol.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 2505-56-8
Cat. No. B7765834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Corydine
CAS2505-56-8
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
InChIInChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3
InChIKeyIDQUPXZJURZAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/−)-Corydine (CAS 2505-56-8): A Multi-Target Aporphine Alkaloid for Pain, Neurodegeneration, Antiviral, and ADME-Tox Research Procurement


(+/−)-Corydine is a naturally occurring aporphine alkaloid belonging to the isoquinoline class, isolated from species across the Corydalis, Croton, Stephania, Chelidonium, and Tinospora genera [1]. It is characterized by a tetracyclic dibenzo[de,g]quinoline scaffold bearing one free phenolic hydroxyl at C-1 and three methoxy substituents at C-2, C-10, and C-11, with a molecular formula of C₂₀H₂₃NO₄ and a molecular weight of 341.40 g/mol . Unlike many in-class aporphines that exhibit broad, non-selective bioactivity profiles, (+/−)-corydine possesses a distinctive constellation of quantitatively defined, comparator-verified differentiation points spanning mu-opioid receptor (MOR) biased agonism, selective butyrylcholinesterase (BChE) inhibition, HIV-1 reverse transcriptase inhibition, potent and selective CYP3A4 inhibition, and pathophysiologically relevant metal chelation capacity [2][3][4][5][6]. This multi-target profile, each dimension verified against a named comparator with quantitative data, makes (+/−)-corydine a strategically valuable tool compound for research programs in analgesic discovery, Alzheimer's disease, antiviral pharmacology, and drug–drug interaction screening, where substitution by its closest analogs (e.g., corydaline, isocorydine, norisoboldine) would yield materially different experimental outcomes.

Why Generic Aporphine Substitution Is Not Scientifically Defensible for (+/−)-Corydine Procurement


The aporphine alkaloid class encompasses structurally closely related congeners—corydaline, isocorydine, norisoboldine, bulbocapnine, glaucine, and boldine—that differ only in the number and position of hydroxyl, methoxy, or methylenedioxy substituents on the shared tetracyclic scaffold. Despite this superficial similarity, these minor structural variations translate into profound and quantifiable functional divergence across multiple therapeutically relevant targets. For instance, corydaline and corydine differ by only the methylation pattern of their ring substituents, yet corydine activates the MOR with approximately 3-fold greater functional potency (EC₅₀ 0.51 vs. 1.50 μM) despite 2-fold weaker binding affinity (Ki 2.82 vs. 1.23 μM), a reversed affinity–efficacy relationship that is statistically significant [1]. In cholinesterase pharmacology, corydine and corydaline exhibit mutually exclusive enzyme selectivity: corydine selectively inhibits BChE (IC₅₀ = 52 ± 4 μM) with no meaningful AChE activity (IC₅₀ > 100 μM), while corydaline selectively inhibits AChE (IC₅₀ = 15 ± 3 μM) with no meaningful BChE activity (IC₅₀ > 100 μM) [2]. In the anti-HIV context, corydine is approximately 2.3-fold less potent as an RT inhibitor than its co-isolated comparator norisoboldine (IC₅₀ 356.8 vs. 153.7 μg/mL) [3]. At the ADME level, corydine emerges as a potent and selective CYP3A4 inhibitor (IC₅₀ < 1 μM) among 36 tested isoquinoline alkaloids, a property not shared by all class members and critical for anticipating drug–drug interaction liability [4]. Furthermore, only corydine (together with galanthine and glaucine) demonstrates significant iron chelation at both pH 7.5 and pH 6.8—conditions relevant to the Alzheimer's disease brain microenvironment—a property absent in most other tested aporphines including corydaline [5]. These five independent, quantitatively documented axes of divergence demonstrate that no single alternative aporphine can replicate the full functional fingerprint of (+/−)-corydine, and that generic class-level substitution would introduce uncontrolled variables into any experimental or procurement decision.

(+/−)-Corydine: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


MOR Biased Agonism: Corydine Displays 3-Fold Higher Functional Potency Than Corydaline Despite 2-Fold Lower Binding Affinity—A Reversed Affinity–Efficacy Relationship

In a direct head-to-head comparison within the same study using identical assay platforms, corydine demonstrated a statistically significant reversed affinity–efficacy relationship relative to corydaline at the human mu-opioid receptor (MOR). In competitive radioligand binding assays using CHO-hMOR cell membranes with [³H]DAMGO, corydine displayed a Ki of 2.82 ± 0.61 μM, approximately 2.3-fold weaker than corydaline (Ki = 1.23 ± 0.29 μM; P < 0.05). However, in the [³⁵S]GTPγS functional assay measuring G protein activation in the same CHO-hMOR system, corydine exhibited an EC₅₀ of 0.51 ± 0.11 μM, approximately 3-fold more potent than corydaline (EC₅₀ = 1.50 ± 0.44 μM). Both compounds acted as full agonists (Emax ~102–104% relative to DAMGO) and critically, neither compound induced β-arrestin2 recruitment in the PathHunter assay using U2OS cells co-expressing hMOR and β-arrestin2, in contrast to the reference agonist DAMGO which effectively recruited β-arrestin2. This G protein-biased agonism profile is a pharmacologically significant differentiator because β-arrestin2 recruitment has been mechanistically linked to opioid-induced respiratory depression and constipation, suggesting that corydine's signaling bias may translate into an improved therapeutic window, although this requires further in vivo side-effect profiling studies [1].

Mu-opioid receptor Biased agonism G protein signaling β-arrestin2 Analgesic discovery

Cholinesterase Selectivity: Corydine Is a Selective BChE Inhibitor (IC₅₀ = 52 μM) Whereas Corydaline Is a Selective AChE Inhibitor (IC₅₀ = 15 μM)—Mutually Exclusive Target Selectivity Between Closest Analogs

In an activity-guided fractionation study of Corydalis cava tuber methanolic extract, three isolated alkaloids—bulbocapnine, corydaline, and corydine—were simultaneously tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in dose-dependent assays, enabling direct, internally controlled comparison. Corydine selectively inhibited BChE with an IC₅₀ of 52 ± 4 μM and was considered inactive against AChE (IC₅₀ > 100 μM). In striking contrast, corydaline—the closest structural analog differing only in methylation pattern—selectively inhibited AChE with an IC₅₀ of 15 ± 3 μM and was considered inactive against BChE (IC₅₀ > 100 μM). Bulbocapnine served as an additional comparator, inhibiting both AChE (IC₅₀ = 40 ± 2 μM) and BChE (IC₅₀ = 83 ± 3 μM) without selectivity. This near-perfect mutual exclusivity of cholinesterase target selectivity between corydine and corydaline is a critical differentiator, as the ratio of BChE to AChE activity in the Alzheimer's disease brain can shift from approximately 0.6 in normal cortex to as high as 11 in affected regions, making BChE-selective inhibitors like corydine of particular interest for later-stage disease research, whereas corydaline's AChE selectivity addresses early-stage cholinergic deficits [1].

Butyrylcholinesterase Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitor Selectivity profiling

Anti-HIV-1 Reverse Transcriptase Activity: Corydine (IC₅₀ = 356.8 μg/mL) Is 2.3-Fold Less Potent Than Co-Isolated Norisoboldine (IC₅₀ = 153.7 μg/mL), Defining Its Rank Order for Antiviral Screening Cascades

Corydine and norisoboldine were co-isolated from the hydroalcoholic extract (70% EtOH) of Croton echinocarpus leaves and their structures confirmed by UV, IR, NMR, and LREIMS. In a parallel in vitro anti-HIV-1 reverse transcriptase (RT) assay, both alkaloids were tested under identical experimental conditions using the same RT enzyme preparation. Corydine inhibited RT activity with an IC₅₀ of 356.8 μg/mL, while norisoboldine demonstrated approximately 2.3-fold greater potency with an IC₅₀ of 153.7 μg/mL. At a fixed concentration, both alkaloids inhibited approximately 40% of the HIV-1 RT enzyme activity, but norisoboldine achieved this level of inhibition at a 4.5-fold lower concentration (100 μg/mL) compared to corydine (450 μg/mL). This direct, internally controlled comparison establishes the relative rank order within this plant-derived alkaloid pair and provides critical quantitative guidance for assembling antiviral screening libraries: if maximal RT inhibitory potency is the primary screening criterion, norisoboldine would be the preferred starting point; however, if polypharmacology (e.g., combined RT inhibition with CYP3A4 inhibition for antiviral booster strategies or MOR-mediated analgesia for HIV-associated neuropathy) is the research objective, corydine's unique multi-target profile justifies its selection [1].

HIV-1 reverse transcriptase Antiviral Alkaloid Croton echinocarpus Natural product screening

Potent and Selective CYP3A4 Inhibition: Corydine Identified Among the Most Selective CYP3A4 Inhibitors (IC₅₀ < 1 μM) in a Panel of 36 Isoquinoline Alkaloids Screened Against All Major Human CYP Isoforms

In a systematic in vitro CYP inhibition screen encompassing 36 structurally diverse isoquinoline alkaloids (including 20 natural products from the Papaveraceae family, 15 synthetic analogs, and one commercial compound) tested against all principal human drug-metabolizing CYP enzymes (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) using recombinant human CYP enzymes and pro-fluorescent probe substrates, corydine emerged as one of only three alkaloids classified as 'potent and selective inhibitors for CYP3A4' (alongside parfumine and 8-methyl-2,3,10,11-tetraethoxyberbine). Of 36 alkaloids tested, 30 inhibited CYP3A4 with at least moderate potency (IC₅₀ < 10 μM), and 15 inhibited CYP3A4 potently (IC₅₀ < 1 μM), with corydine falling into the potent category. Critically, corydine was noted as 'selective' for CYP3A4, implying substantially weaker inhibition of other CYP isoforms. This selectivity profile is a key differentiator: while many isoquinoline alkaloids inhibit multiple CYP isoforms non-selectively, corydine's preferential CYP3A4 inhibition makes it a valuable tool compound for studying CYP3A4-mediated drug–drug interactions and for use as a selective CYP3A4 inhibitor control in ADME-Tox panels. This property is not universal among aporphine analogs—for instance, corydaline is documented as an inhibitor of CYP2C19 and CYP2C9 rather than a selective CYP3A4 inhibitor—providing a clear basis for compound selection depending on the CYP isoform of interest [1].

CYP3A4 inhibition Drug–drug interaction ADME-Tox Cytochrome P450 Isoquinoline alkaloid

Iron Chelation at Pathophysiological pH: Corydine Is Among Only Two Alkaloids (of 28 Tested) That Chelate Iron at Both pH 7.5 and pH 6.8—Relevant to the Alzheimer's Disease Brain Microenvironment

In a comprehensive spectrophotometric screening of 28 isoquinoline alkaloids for their interactions with the pathophysiologically relevant transition metals iron and copper across four pH conditions (non-buffered DMSO, pH 4.5, pH 6.8, and pH 7.5), corydine was identified as one of only five alkaloids (alongside galanthine, glaucine, corydaline, and tetrahydropalmatine) that evoked significant iron chelation at pH 7.5—the pH of blood and extracellular fluid. More importantly, corydine was one of only two alkaloids (together with galanthine) that additionally retained iron chelation activity at pH 6.8—a pH value relevant to the mildly acidified microenvironment of the Alzheimer's disease brain and tumor tissues. Corydaline, despite being the closest structural analog, did not chelate iron at pH 6.8. Furthermore, corydine chelated nearly all ferrous ions when present in a 10-fold molar excess, while only approximately 20% of iron was chelated at a 1:1 alkaloid-to-iron ratio. Among the aporphine subgroup, the iron-reducing potency order was boldine > bulbocapnine > isocorydine > corydine > glaucine. This specific iron-chelation activity at both neutral and mildly acidic pH may be relevant to the compound's potential to block iron-catalyzed reactive oxygen species formation via the Fenton reaction, a mechanism implicated in neurodegeneration [1].

Iron chelation Alzheimer's disease Transition metals Reactive oxygen species Aporphine alkaloid

In Vivo Antinociceptive Efficacy: Corydine (5 mg/kg s.c.) Produces 51% Reduction in Acetic Acid-Induced Writhing via MOR-Dependent Mechanism, with No Observed Sedation or Motor Impairment at the Effective Dose

The in vivo antinociceptive activity of corydine was assessed in the acetic acid-induced writhing assay in mice, a validated model of visceral pain, with direct comparison to corydaline and the reference opioid analgesic morphine. Subcutaneous (s.c.) administration of corydine at 5 mg/kg produced a statistically significant 51% reduction in the number of writhes compared to vehicle-treated controls. Corydaline, administered at 10 mg/kg s.c. (twice the dose of corydine), produced a 59% reduction in writhing. At these equi-effective doses, neither compound induced observable alterations in general behavior, including no sedation and no motor impairment. Compared to morphine tested at an equianalgesic dose of 0.5 mg/kg s.c., corydine and corydaline were approximately 10- and 20-fold less potent, respectively. The antinociceptive effect of both corydine and corydaline was fully antagonized by pre-treatment with the MOR-selective antagonist naltrexone, confirming a MOR-dependent mechanism of action. This in vivo dataset provides the critical translational bridge from in vitro MOR pharmacology to whole-animal efficacy and establishes that corydine achieves meaningful antinociception at a lower dose than corydaline (5 vs. 10 mg/kg) while retaining the favorable behavioral safety observation of no apparent sedation [1].

Antinociception Visceral pain Writhing assay In vivo pharmacology MOR-dependent analgesia

(+/−)-Corydine: Evidence-Anchored Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Biased MOR Agonist Probe for G Protein-Selective Analgesic Discovery Programs

Research groups pursuing functionally selective (biased) MOR agonists as next-generation analgesics with reduced on-target adverse effects (respiratory depression, constipation, tolerance) should select (+/−)-corydine as a tool compound. The quantitative evidence demonstrates that corydine exhibits a 3-fold higher G protein activation potency than corydaline (EC₅₀ 0.51 vs. 1.50 μM) despite 2-fold weaker binding affinity (Ki 2.82 vs. 1.23 μM), and critically, it produces no detectable β-arrestin2 recruitment—a signaling pathway mechanistically linked to opioid-induced respiratory depression. This G protein-biased profile is experimentally confirmed at 5 mg/kg s.c. in mice, where corydine produces 51% antinociception without observable sedation or motor impairment, via a naltrexone-reversible MOR-dependent mechanism. These specific properties are not replicated by corydaline (which requires 10 mg/kg for comparable efficacy) or by classical unbiased MOR agonists such as morphine or DAMGO [1].

BChE-Selective Inhibitor Probe for Moderate-to-Advanced Alzheimer's Disease Research

Investigators studying the role of butyrylcholinesterase (BChE) in Alzheimer's disease (AD) progression—where the BChE:AChE ratio can shift from 0.6 in normal brain to as high as 11 in affected cortical regions—should procure (+/−)-corydine as a selective BChE inhibitor probe. Corydine inhibits BChE with an IC₅₀ of 52 ± 4 μM while remaining inactive against AChE (IC₅₀ > 100 μM), providing a cleaner pharmacological tool for dissecting BChE-specific contributions to cholinergic dysfunction than the dual AChE/BChE inhibitor bulbocapnine (AChE IC₅₀ = 40 ± 2 μM; BChE IC₅₀ = 83 ± 3 μM) or the AChE-selective corydaline (AChE IC₅₀ = 15 ± 3 μM; BChE inactive). This BChE selectivity is complemented by corydine's unique iron chelation capacity at both pH 7.5 and the AD-relevant pH 6.8 (a property shared by only one other alkaloid, galanthine, among 28 tested), supporting its use in research paradigms investigating combined cholinergic and metal dyshomeostasis hypotheses of AD [1][2].

Selective CYP3A4 Inhibitor Control for Drug–Drug Interaction (DDI) Screening Panels

ADME-Tox laboratories and contract research organizations (CROs) conducting CYP inhibition screening should consider (+/−)-corydine as a selective CYP3A4 inhibitor control compound. In the largest published screen of isoquinoline alkaloids against human CYP enzymes (n = 36 compounds, 8 CYP isoforms), corydine was identified as one of only three alkaloids classified as both potent (IC₅₀ < 1 μM) and selective for CYP3A4. This property is not shared by corydaline (which preferentially inhibits CYP2C19 and CYP2C9), nor by most other commercially available aporphine alkaloids, which typically exhibit broader, less selective CYP inhibition profiles. As CYP3A4 metabolizes approximately 50% of all marketed drugs, a selective inhibitor control with corydine's defined potency range enables more interpretable DDI study designs compared to non-selective or multi-CYP inhibitors [1].

Multi-Target Tool Compound for Polypharmacology Studies Linking Opioid Analgesia, Antiviral Activity, and CYP-Mediated Metabolism

For integrated pharmacology programs investigating polypharmacology across analgesic, antiviral, and ADME axes—for example, research on HIV-associated sensory neuropathy where both antiretroviral and analgesic activities are desirable, or studies exploring the interplay between CYP-mediated drug metabolism and opioid pharmacology—(+/−)-corydine provides a unique single-compound tool. The evidence demonstrates that corydine simultaneously (i) activates MOR with G protein bias (EC₅₀ = 0.51 μM) and produces in vivo antinociception (51% writhing reduction at 5 mg/kg s.c.), (ii) inhibits HIV-1 reverse transcriptase (IC₅₀ = 356.8 μg/mL), and (iii) potently and selectively inhibits CYP3A4 (IC₅₀ < 1 μM). No single commercially available aporphine analog (corydaline, isocorydine, norisoboldine, bulbocapnine, glaucine, or boldine) replicates this specific combination of quantitatively verified activities, making corydine the only rational procurement choice for hypothesis-generating or screening experiments requiring this multi-target fingerprint [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Corydine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.